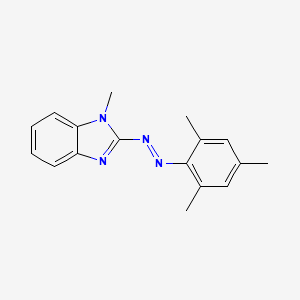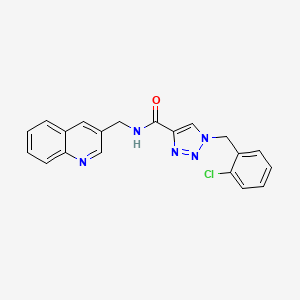![molecular formula C19H17NO4 B5107981 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is a chemical compound used in scientific research for its potential therapeutic properties. It is commonly referred to as MDB or MDBA.
Mécanisme D'action
MDBA works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, it inhibits the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. Additionally, MDBA inhibits the activity of the NF-kB signaling pathway, which is involved in the regulation of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
MDBA has been shown to have anti-inflammatory and anticancer effects in animal models. It reduces the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and inhibits the growth of cancer cells. Additionally, MDBA has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
MDBA has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and signaling pathways involved in cancer growth and inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
Future research on MDBA could focus on its potential therapeutic applications for specific types of cancer and inflammatory conditions. Additionally, further studies could investigate the optimal dosage and administration of MDBA, as well as its potential toxicity and side effects. Finally, research could explore the potential use of MDBA in combination with other therapies for improved efficacy.
Méthodes De Synthèse
MDBA can be synthesized through a multistep process starting with the reaction of 4-methylbenzaldehyde and pyrrolidine in the presence of a catalyst to form 4-methyl-1-(pyrrolidin-1-yl)benzene. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, MDBA.
Applications De Recherche Scientifique
MDBA has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Research has shown that MDBA inhibits the growth of cancer cells and reduces inflammation in animal models.
Propriétés
IUPAC Name |
4-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-2-4-13(5-3-12)10-15-11-17(21)20(18(15)22)16-8-6-14(7-9-16)19(23)24/h2-9,15H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBVZVAHBLWQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)

![ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate](/img/structure/B5107966.png)

![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)


![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)